Home > Products > Screening Compounds P138052 > Dabigatran impurity D
Dabigatran impurity D - 1416446-43-9

Dabigatran impurity D

Catalog Number: EVT-1478406
CAS Number: 1416446-43-9
Molecular Formula: C32H37N7O5
Molecular Weight: 599.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabigatran impurity D is a degradation product of Dabigatran etexilate mesylate, a prodrug used to prevent stroke in individuals with atrial fibrillation. [, ] It is classified as a hydrolytic degradation impurity, forming under both acidic and basic conditions. [] While not inherently present in the drug substance, its presence serves as an indicator of potential degradation pathways and is crucial in assessing the stability and shelf-life of Dabigatran etexilate mesylate formulations. [, ] In scientific research, it serves as a reference standard for analytical method development and validation, specifically for quantifying impurities in Dabigatran etexilate mesylate samples. [, ]

Synthesis Analysis

Dabigatran impurity D is not intentionally synthesized but is rather a product of the hydrolytic degradation of Dabigatran etexilate mesylate. [] Studies investigating the stability of Dabigatran etexilate mesylate subject the drug substance to forced degradation conditions, including hydrolysis in both acidic and basic media. [] Specific details about the synthesis parameters, such as the concentration of acid or base, temperature, and duration of exposure, are provided in the referenced paper. []

Molecular Structure Analysis

The molecular structure of Dabigatran impurity D has been elucidated using high-resolution mass spectrometry (HRMS) and extensive nuclear magnetic resonance (NMR) spectroscopy, including 2D NMR techniques. [] These techniques provide detailed information about the molecule's atomic connectivity, spatial arrangement of atoms, and overall three-dimensional structure. [] The specific spectral data, including chemical shifts, coupling constants, and peak assignments, are presented in the referenced paper. []

Mechanism of Action

As a degradation product, Dabigatran impurity D does not possess the same pharmacological activity as Dabigatran etexilate mesylate and therefore does not have a mechanism of action in the same way that an active pharmaceutical ingredient would. []

Physical and Chemical Properties Analysis

The scientific literature primarily focuses on the analytical characterization of Dabigatran impurity D, with limited information available on its physical and chemical properties beyond its spectral characteristics. [] Further research is required to determine properties such as melting point, boiling point, solubility, and stability under different conditions.

Applications

The primary application of Dabigatran impurity D in scientific research is as a reference standard in the development and validation of analytical methods for the quality control of Dabigatran etexilate mesylate. [, ] Its presence in drug samples, even at low levels, can indicate potential degradation pathways and affect the drug's safety and efficacy. [, ] Therefore, accurate and sensitive methods are needed to detect and quantify Dabigatran impurity D.

  • Method Development & Validation: Researchers use Dabigatran impurity D as a reference standard to develop and validate analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify it in Dabigatran etexilate mesylate samples. [, ]
  • Stability Studies: By monitoring the formation of Dabigatran impurity D under different storage conditions, researchers can understand the degradation pathways of Dabigatran etexilate mesylate and determine its shelf-life. []
  • Quality Control: Pharmaceutical companies use validated analytical methods that include Dabigatran impurity D as a reference standard to ensure the quality and purity of their Dabigatran etexilate mesylate drug products. []

Dabigatran Etexilate Mesylate

Compound Description: Dabigatran etexilate mesylate is a prodrug of dabigatran, a direct thrombin inhibitor. It is prescribed to prevent stroke in patients with atrial fibrillation. [, , , , , ]

Relevance: Dabigatran etexilate mesylate is the prodrug of the target compound, Dabigatran impurity D. It is metabolized in the body to produce dabigatran, which is the active compound. [] Understanding the metabolism and breakdown products of dabigatran etexilate mesylate is crucial for identifying and characterizing impurities like Dabigatran impurity D.

Hexyl Chloroformate

Compound Description: Hexyl chloroformate is a genotoxic impurity that can be present in dabigatran etexilate mesylate drug substance. [] Genotoxic impurities are those that have the potential to damage DNA and potentially cause mutations, which can lead to cancer.

Relevance: Hexyl chloroformate is a potential impurity found in the synthesis process of the target compound, Dabigatran impurity D. [] Its presence highlights the importance of monitoring and controlling impurities during drug manufacturing.

Hexyl Benzylcarbamate

Compound Description: Hexyl benzylcarbamate (HBC) is a complex compound formed by derivatizing hexyl chloroformate (HCF) with benzylamine. This derivatization is part of an analytical method to quantify HCF in dabigatran etexilate mesylate. []

Relevance: Hexyl benzylcarbamate is produced from the reaction between Hexyl chloroformate and benzylamine. [] As Hexyl chloroformate is a potential impurity in the synthesis of the target compound, Dabigatran impurity D, Hexyl benzylcarbamate provides a way to indirectly detect and measure the presence of this genotoxic impurity.

Lepirudin

Compound Description: Lepirudin is a direct thrombin inhibitor (DTI) that, like dabigatran, is used as an anticoagulant. [] It is a recombinant hirudin variant derived from the saliva of the medicinal leech, Hirudo medicinalis.

Relevance: Lepirudin, similar to the target compound, Dabigatran impurity D, belongs to the direct thrombin inhibitor (DTI) class of drugs. [] Comparing their effects on platelet aggregation and coagulation pathways can provide insights into the potential mechanisms of action and side effects of Dabigatran impurity D.

Idarucizumab

Compound Description: Idarucizumab is a humanized monoclonal antibody fragment (Fab) specifically designed to reverse the anticoagulant effects of dabigatran. [, , , ] It is used in cases of uncontrolled bleeding or when urgent surgery or intervention is required in patients taking dabigatran.

Relevance: Idarucizumab is a specific antidote designed to neutralize the activity of the target compound, Dabigatran impurity D, which is a direct thrombin inhibitor. [, , , ] It works by binding to dabigatran with high affinity, preventing it from inhibiting thrombin. This highlights the importance of having reversal agents for anticoagulants, especially in emergency situations.

Warfarin

Compound Description: Warfarin is a commonly prescribed anticoagulant that belongs to the vitamin K antagonist class. [, , , , , , ] It works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver.

Relevance: Warfarin is another commonly used anticoagulant, often studied in comparison to Dabigatran and related compounds like the target compound, Dabigatran impurity D. [, , , , , , ] Comparisons are made in terms of efficacy, safety, bleeding risks, and interactions with other drugs. This comparative data is valuable for understanding the benefits and drawbacks of different anticoagulation strategies.

(Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid

Compound Description: This compound, referred to as DP-1, is a known degradation product of dabigatran etexilate mesylate. [] It is formed under both acidic and basic hydrolytic conditions.

Relevance: This compound, (Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid, represents a known degradation product of Dabigatran etexilate mesylate. [] Identifying and understanding the formation of such degradation products is crucial for assessing the stability and shelf-life of the drug substance.

2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Compound Description: This compound, referred to as DP-2, is a newly identified degradation product of dabigatran etexilate mesylate. [] It is formed specifically under acidic hydrolytic conditions.

Relevance: This compound, 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, represents a novel degradation product of Dabigatran etexilate mesylate, specifically observed under acidic conditions. [] Its discovery adds to the understanding of the drug's stability profile and potential degradation pathways.

(Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Compound Description: This compound, referred to as DP-3, is a newly identified degradation product of dabigatran etexilate mesylate. [] It is formed under both acidic and basic hydrolytic conditions.

Relevance: This compound, (Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, is another novel degradation product of Dabigatran etexilate mesylate, emerging under both acidic and basic conditions. [] This finding underscores the importance of comprehensive stability testing under various conditions to fully characterize the degradation profile of the drug.

Rivaroxaban

Compound Description: Rivaroxaban is a direct factor Xa inhibitor, another type of oral anticoagulant. [] It is used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

Relevance: Rivaroxaban, while not a direct structural relative of the target compound Dabigatran impurity D, falls under the broader category of novel oral anticoagulants (NOACs) that also includes dabigatran. [] Research often involves comparing these NOACs to assess their efficacy, safety, and bleeding risks in various clinical settings.

Low-Molecular-Weight Heparin (LMWH)

Compound Description: Low-Molecular-Weight Heparin (LMWH) is an injectable anticoagulant. [, ] It is often used as a bridging therapy when transitioning patients between warfarin and other anticoagulants or in situations where rapid anticoagulation is necessary.

Relevance: Low-Molecular-Weight Heparin (LMWH) is sometimes used as an alternative anticoagulant to Dabigatran. [, ] Understanding how its use compares to Dabigatran and potentially to related compounds like the target compound, Dabigatran impurity D, can be beneficial in clinical decision-making for patients requiring anticoagulation.

Properties

CAS Number

1416446-43-9

Product Name

Dabigatran impurity D

IUPAC Name

ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C32H37N7O5

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42)

InChI Key

WJPQOZUUJHIDCH-UHFFFAOYSA-N

Synonyms

O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester

Canonical SMILES

CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.